The Discovery and Characterization of Salinixanthin in Salinibacter ruber: A Technical Guide
The Discovery and Characterization of Salinixanthin in Salinibacter ruber: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Salinibacter ruber, an extremely halophilic bacterium, thrives in hypersaline environments such as solar salterns, where salt concentrations approach saturation.[1][2] First described in 2002, this organism exhibits a remarkable convergence with halophilic archaea in its physiological adaptations to high salt, despite being a member of the domain Bacteria.[2] A distinguishing feature of S. ruber is its vibrant red-orange pigmentation, primarily due to the accumulation of a novel C40-carotenoid acyl glycoside named salinixanthin.[3] This pigment constitutes over 96% of the total carotenoid content in the organism. Salinixanthin plays a crucial role not only in photoprotection but also as a light-harvesting antenna for a unique retinal-based proton pump, xanthorhodopsin, enhancing the bacterium's energy-harvesting capabilities.[4][5] This guide provides an in-depth technical overview of the discovery, physicochemical properties, biosynthesis, and experimental protocols related to salinixanthin.
Physicochemical Properties of Salinixanthin
Salinixanthin was identified as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-β-D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one through a combination of spectrometric and chemical methods.[3] Its structure is unique, featuring a C40 carotenoid backbone, a glycoside moiety, and an acyl group.
| Property | Value | Source |
| Molecular Formula | C61H92O9 | PubChem CID 11147424 |
| Molecular Weight | 969.4 g/mol | PubChem CID 11147424 |
| Absorption Maxima (λmax) | In organic solvents: 478 nm with a shoulder at 506–510 nm. Bound to xanthorhodopsin: Sharp maxima at 486 nm, 519 nm, and a shoulder at ~560 nm (retinal contribution). | [2][4] |
| Molar Extinction Coefficient | Estimated at ~250,000 M⁻¹cm⁻¹ (Note: An alternative estimation suggests ~180,000 M⁻¹cm⁻¹) | [6] |
| Esterifying Fatty Acid | iso-C15:0 (13-methyltetradecanoic acid) | Original discovery paper |
Experimental Protocols
Cultivation of Salinibacter ruber
Objective: To culture Salinibacter ruber for the subsequent extraction of salinixanthin.
Materials:
-
Salinibacter ruber strain M31 (DSM 13855)
-
Modified Growth Medium (MGM) or ATCC Medium 2402
-
Sterile flasks
-
Incubator
Protocol:
-
Prepare the specialized high-salt medium. A commonly used formulation is Modified Growth Medium (MGM) containing 5% Peptone and 1% Yeast extract, supplemented with a 23% total salt solution (3.1 M NaCl, 170 mM MgCl₂, 38.5 mM MgSO₄, 67 mM KCl, 2.9 mM NaHCO₃, 0.62 mM NaBr).[7] ATCC Medium 2402 is also recommended.
-
Aseptically inoculate the liquid medium with a starter culture of S. ruber.
-
Incubate the culture at 37°C with aeration for 5-7 days, or until the late exponential growth phase is reached (typically an OD₆₀₀ of ~1.25).[7]
-
Harvest the bacterial cells by centrifugation at 5000 × g for 10 minutes at 4°C.[7]
-
The resulting cell pellet can be used immediately for pigment extraction or stored at low temperatures.
Extraction and Purification of Salinixanthin
Objective: To isolate and purify salinixanthin from S. ruber cell biomass.
Materials:
-
Harvested S. ruber cell pellet
-
Acetone (B3395972) (reagent grade)
-
Methanol (B129727) (reagent grade)
-
Centrifuge and tubes
-
Rotary evaporator
Protocol:
-
Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).[3][4]
-
Agitate the suspension to ensure thorough extraction of the pigments into the solvent phase.
-
Separate the cell debris by centrifugation.
-
Collect the supernatant containing the pigments.
-
To precipitate phospholipids (B1166683) and other contaminants, chill the extract in cold acetone and remove the precipitate by centrifugation.[3][4] Repeat this step two to three times for higher purity.[3]
-
Evaporate the solvent from the final supernatant using a rotary vacuum pump to yield the crude salinixanthin extract.[3]
-
The purified pigment can be dissolved in ethanol (B145695) for storage at -60°C.[3]
Analytical Characterization
Objective: To identify and quantify salinixanthin using analytical techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is commonly used for carotenoid separation.[8] Normal phase columns like silica (B1680970) can also be employed.
-
Mobile Phase: A gradient of solvents is typically used. For reversed-phase, mixtures of acetonitrile, methanol, and ethyl acetate (B1210297) are common. For normal phase, a mobile phase of hexane (B92381), ethyl acetate, and isopropanol (B130326) (e.g., 85:10:5) can be effective.
-
Detector: A UV-Vis or Photodiode Array (PDA) detector set to the absorption maximum of salinixanthin (~478 nm, or 450 nm for general carotenoid screening) is used for detection and quantification.[9]
-
Injection: The purified extract is dissolved in a suitable solvent (e.g., hexane for normal phase) and injected into the HPLC system.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):
-
The definitive structure of salinixanthin was elucidated using a combination of Electron Ionization Mass Spectrometry (EIMS) and ¹H NMR.[3] These techniques are essential for confirming the molecular weight and detailed chemical structure of the isolated compound, providing unambiguous identification.
Visualizations
Experimental Workflow
Caption: Workflow for the cultivation, extraction, and analysis of salinixanthin.
Biosynthetic Pathway of Salinixanthin
The biosynthesis of salinixanthin, a C40 carotenoid, originates from the non-mevalonate, or MEP (2-C-methyl-D-erythritol 4-phosphate), pathway for isoprenoid precursor synthesis. The pathway culminates in a series of modification steps including desaturation, cyclization, hydroxylation, glycosylation, and acylation to produce the final complex molecule.
Caption: Proposed biosynthetic pathway of salinixanthin from GGPP.
Conclusion
The discovery of salinixanthin in Salinibacter ruber has provided significant insights into the adaptation of life in extreme hypersaline environments. Its unique structure and function as a light-harvesting antenna for xanthorhodopsin represent a novel mechanism of energy capture in the bacterial domain. The detailed protocols and data presented in this guide offer a valuable resource for researchers investigating novel carotenoids, bioenergetics in extremophiles, and potential biotechnological applications of these pigments, ranging from natural colorants to agents in drug development and delivery systems.
References
- 1. Germ AI | Salinibacter ruber [germai.app]
- 2. scispace.com [scispace.com]
- 3. Removal and Reconstitution of the Carotenoid Antenna of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induced Chirality of the Light-Harvesting Carotenoid Salinixanthin and its Interaction with the Retinal of Xanthorhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal and reconstitution of the carotenoid antenna of xanthorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthorhodopsin: the Retinal Protein Proton Pump of Salinibacter ruber with a Light-harvesting Carotenoid Antenna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of a main porin from the outer membrane of Salinibacter ruber - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
